Cas no 885518-92-3 (3-Iodo-5-methyl-1H-indazole)

3-Iodo-5-methyl-1H-indazole Chemical and Physical Properties
Names and Identifiers
-
- 3-Iodo-5-methyl-1H-indazole
- 1H-Indazole, 3-iodo-5-methyl-
- 3-Iodo-5-methyl (1H)indazole
- 3-iodo-5-methyl-2H-indazole
- 1H-Indazole,3-iodo-5-methyl
- 3-IODO-5-METHYL-INDAZOLE
- 3-Iodo-5-methyl-1H-indazole (ACI)
- AC-27357
- CS-0037305
- IZIWHSYVQDJETA-UHFFFAOYSA-N
- J-512686
- AS-59158
- MFCD07781621
- SCHEMBL14493350
- EN300-1137643
- 885518-92-3
- SY065062
- DTXSID50609784
- AKOS006340242
- BCP11815
- AB42721
-
- MDL: MFCD07781621
- Inchi: 1S/C8H7IN2/c1-5-2-3-7-6(4-5)8(9)11-10-7/h2-4H,1H3,(H,10,11)
- InChI Key: IZIWHSYVQDJETA-UHFFFAOYSA-N
- SMILES: IC1C2C(=CC=C(C)C=2)NN=1
Computed Properties
- Exact Mass: 257.96500
- Monoisotopic Mass: 257.965
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 151
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 28.7A^2
- XLogP3: 2.6
Experimental Properties
- Density: 1.933±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 368.6°C at 760 mmHg
- Flash Point: 176.7°C
- Refractive Index: 1.749
- Solubility: Very slightly soluble (0.25 g/l) (25 º C),
- PSA: 28.68000
- LogP: 2.47590
3-Iodo-5-methyl-1H-indazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB467056-250mg |
3-Iodo-5-methyl-1H-indazole, min. 95%; . |
885518-92-3 | 250mg |
€92.30 | 2025-02-13 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1107945-1g |
3-Iodo-5-methyl-1H-indazole |
885518-92-3 | 97% | 1g |
¥430.00 | 2024-04-27 | |
TRC | B448768-500mg |
3-Iodo-5-methyl-1H-indazole |
885518-92-3 | 500mg |
$ 185.00 | 2022-06-07 | ||
Alichem | A269001133-5g |
3-Iodo-5-methyl-1H-indazole |
885518-92-3 | 95% | 5g |
$624.00 | 2023-08-31 | |
Fluorochem | 223852-250mg |
3-Iodo-5-methyl-1H-indazole |
885518-92-3 | 95% | 250mg |
£90.00 | 2022-02-28 | |
eNovation Chemicals LLC | Y0997365-5g |
3-Iodo-5-methyl (1H)indazole |
885518-92-3 | 95% | 5g |
$420 | 2024-08-02 | |
Enamine | EN300-1137643-0.1g |
3-iodo-5-methyl-1H-indazole |
885518-92-3 | 95% | 0.1g |
$19.0 | 2023-10-26 | |
Enamine | EN300-1137643-0.25g |
3-iodo-5-methyl-1H-indazole |
885518-92-3 | 95% | 0.25g |
$25.0 | 2023-10-26 | |
Enamine | EN300-1137643-0.5g |
3-iodo-5-methyl-1H-indazole |
885518-92-3 | 95% | 0.5g |
$40.0 | 2023-10-26 | |
Enamine | EN300-1137643-1.0g |
3-iodo-5-methyl-1H-indazole |
885518-92-3 | 95% | 1g |
$150.0 | 2023-06-09 |
3-Iodo-5-methyl-1H-indazole Production Method
Synthetic Routes 1
1.2 Reagents: Sodium bisulfite Solvents: Water ; rt
3-Iodo-5-methyl-1H-indazole Raw materials
3-Iodo-5-methyl-1H-indazole Preparation Products
3-Iodo-5-methyl-1H-indazole Related Literature
-
R. P. Sugavaneshwar,T. Nagao,K. K. Nanda RSC Adv., 2012,2, 2713-2716
-
2. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526
Additional information on 3-Iodo-5-methyl-1H-indazole
Recent Advances in the Study of 3-Iodo-5-methyl-1H-indazole (CAS: 885518-92-3)
3-Iodo-5-methyl-1H-indazole (CAS: 885518-92-3) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. Recent studies have explored its utility as a versatile building block for the synthesis of biologically active molecules, particularly in the context of kinase inhibitors and anticancer agents. This research brief aims to summarize the latest findings related to this compound, highlighting its chemical properties, synthetic pathways, and biological activities.
One of the key areas of interest in recent research has been the role of 3-Iodo-5-methyl-1H-indazole as a precursor in the synthesis of indazole-based kinase inhibitors. Indazole derivatives are known for their ability to modulate various kinase pathways, making them attractive targets for the treatment of cancers and inflammatory diseases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 3-Iodo-5-methyl-1H-indazole can be efficiently functionalized to produce potent inhibitors of cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression. The study reported a novel synthetic route that improved yield and purity, paving the way for further preclinical evaluations.
In addition to its applications in kinase inhibition, 3-Iodo-5-methyl-1H-indazole has also been investigated for its potential as a radiolabeled probe in molecular imaging. A recent study in Bioorganic & Medicinal Chemistry Letters explored the incorporation of iodine-125 into the indazole scaffold, creating a radiotracer for positron emission tomography (PET) imaging. The researchers highlighted the compound's favorable pharmacokinetic properties and its ability to target specific tumor biomarkers, suggesting its promise in diagnostic applications.
Another noteworthy development is the use of 3-Iodo-5-methyl-1H-indazole in the design of covalent inhibitors. Covalent inhibitors, which form irreversible bonds with their target proteins, have gained traction in drug discovery due to their prolonged therapeutic effects. A 2024 preprint on ChemRxiv detailed the synthesis of a series of covalent inhibitors derived from 3-Iodo-5-methyl-1H-indazole, targeting Bruton's tyrosine kinase (BTK). The study reported enhanced selectivity and potency compared to non-covalent analogs, underscoring the compound's versatility in drug design.
Despite these advancements, challenges remain in the optimization of 3-Iodo-5-methyl-1H-indazole-based compounds. Issues such as off-target effects, metabolic stability, and solubility need to be addressed to translate these findings into clinically viable therapies. Future research directions may include structure-activity relationship (SAR) studies to refine the compound's properties, as well as in vivo evaluations to assess its safety and efficacy.
In conclusion, 3-Iodo-5-methyl-1H-indazole (CAS: 885518-92-3) continues to be a valuable scaffold in chemical biology and medicinal chemistry, with recent studies expanding its applications in kinase inhibition, molecular imaging, and covalent drug design. As research progresses, this compound is poised to play an increasingly important role in the development of next-generation therapeutics.
885518-92-3 (3-Iodo-5-methyl-1H-indazole) Related Products
- 885518-96-7(3-Iodo-6-methyl-1H-indazole)
- 847906-27-8(3-iodo-7-methyl-2H-indazole)
- 885522-63-4(3-Iodo-4-methyl-1H-indazole)
- 1806565-60-5(3-(3-Chloropropyl)-5-mercaptomandelic acid)
- 945623-67-6(N-Methyl-N-(trimethylsilyl)trifluoroacetamide-d9)
- 1170547-52-0(6-(2-fluorophenyl)methoxy-2,3-dihydro-1H-inden-1-one)
- 2138354-57-9((5,7-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanethiol)
- 882220-50-0(3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde)
- 2172100-69-3(5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidocyclohex-3-ene-1-carboxylic acid)
- 883545-80-0(4-(2,2,3,3,3-Pentafluoropropoxy)piperidine)
